(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Catalog No.
S1911233
CAS No.
204851-73-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
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(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

CAS Number

204851-73-0

Product Name

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

IUPAC Name

(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

AEEGFEJKONZGOH-SNVBAGLBSA-N

SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C

Isomeric SMILES

CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C

Here's what scientific research suggests about (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

  • Chiral Building Block

    Due to its chiral nature, (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one has been explored as a building block in the synthesis of other chiral molecules. Chiral molecules are crucial in various fields, including pharmaceuticals and materials science, where the 3D arrangement of atoms can significantly impact properties. Source: Sigma-Aldrich product information on (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone:

  • Asymmetric Synthesis

    The (R) enantiomer of 4-Benzyl-5,5-dimethyloxazolidin-2-one is particularly interesting for researchers due to its potential use in asymmetric synthesis. Asymmetric synthesis refers to the selective formation of one enantiomer over the other. This is important because many drugs and other biological molecules are only active in one enantiomeric form. Source: PubChem entry for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone family, characterized by a five-membered ring structure containing nitrogen and oxygen. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of 205.25 g/mol. The compound features a benzyl group at the 4-position and two methyl groups at the 5-position, contributing to its stereochemical properties and reactivity. This compound is particularly notable for its applications in asymmetric synthesis, serving as a chiral auxiliary in various

  • Asymmetric Alkylation: It is commonly used in the asymmetric alkylation of enolates, which is crucial for synthesizing chiral compounds .
  • Nucleophilic Additions: The compound can act as a nucleophile in various reactions, facilitating the formation of new carbon-carbon bonds .
  • Synthesis of Chiral Intermediates: It serves as a precursor for synthesizing various chiral intermediates used in pharmaceuticals and agrochemicals .

Several methods exist for synthesizing (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one:

  • Chiral Auxiliary Method: Utilizing chiral auxiliaries allows for the selective formation of the desired enantiomer through asymmetric synthesis techniques .
  • Enantioselective Reactions: The compound can be synthesized through enantioselective reactions involving starting materials like amino alcohols and aldehydes .
  • Lithium Dialkylcuprate Reactions: This method involves the reaction of lithium dialkylcuprates with suitable electrophiles to produce the desired oxazolidinone structure .

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one finds applications primarily in organic synthesis:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis to produce various pharmaceuticals and fine chemicals .
  • Building Block: The compound serves as a building block in the synthesis of more complex molecules due to its functional groups and stereochemistry.
  • Pharmaceutical Development: Its derivatives are explored for potential use in developing new drugs, especially antibiotics and other therapeutic agents.

Studies on (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one interactions focus on its role in facilitating chemical transformations rather than direct biological interactions. Research indicates that it can enhance reaction rates and selectivity when used as a chiral auxiliary or catalyst in various organic reactions .

Several compounds share structural similarities with (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-oneC12H15NO2C_{12}H_{15}NO_21.00Enantiomer with opposite chirality
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateC15H21NO2C_{15}H_{21}NO_20.94Contains an epoxide group
(2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutaneC14H19NO3C_{14}H_{19}NO_30.94Epoxy group contributes to reactivity
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamateC15H21NO2C_{15}H_{21}NO_20.94Similar structure but different stereochemistry
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneC17H21NO2C_{17}H_{21}NO_20.91Contains phenyl groups enhancing steric bulk

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one stands out due to its specific arrangement of functional groups and chirality, making it particularly effective as a chiral auxiliary in asymmetric synthesis compared to these similar compounds.

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative with a stereogenic center at the C4 position. Its systematic IUPAC name, (4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one, reflects its bicyclic structure containing a five-membered ring fused with a benzyl group and two methyl substituents. Spectroscopic characterization confirms its identity through distinct NMR, IR, and mass spectral signatures. The compound’s stereochemical configuration enables its utility as a chiral auxiliary in asymmetric synthesis, distinguishing it from its (S)-enantiomer in reactivity and crystallographic packing.

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Identification

The compound is formally named (4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one under IUPAC guidelines. Key identifiers include:

PropertyValueSource
CAS Registry Number204851-73-0
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
SMILES NotationCC1(C)OC(=O)N[C@H]1Cc2ccccc2
InChI KeyAEEGFEJKONZGOH-SNVBAGLBSA-N

The benzyl group at C4 and dimethyl substituents at C5 create steric hindrance, influencing its reactivity in synthetic applications.

Crystallographic Analysis and Stereochemical Configuration

While single-crystal X-ray diffraction data for this specific enantiomer is limited, its (S)-counterpart, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one (CAS 168297-85-6), crystallizes in a monoclinic system with space group P2₁. The R-configuration at C4 is confirmed via optical rotation ([α]²²D +98° in chloroform), contrasting with the S-enantiomer’s [α]²²D −98°. The dimethyl groups adopt a gauche conformation, stabilizing the oxazolidinone ring through van der Waals interactions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR signals (CDCl₃, 300 MHz):

Nucleusδ (ppm)MultiplicityAssignment
¹H1.39SingletC5 methyl groups (6H)
¹H3.05DoubletC4 benzylic CH₂ (2H)
¹H4.52MultipletC4 methine (1H)
¹³C153.1-Oxazolidinone carbonyl
¹³C82.6-C4 chiral center

Infrared (IR) Spectroscopy

  • 1770 cm⁻¹: Stretching vibration of the carbonyl (C=O) group.
  • 1700 cm⁻¹: Overtones from the oxazolidinone ring.

Mass Spectrometry

  • m/z 205.25: Molecular ion peak ([M+H]⁺).
  • m/z 91.0: Base peak from benzyl fragment (C₇H₇⁺).

Comparative Analysis of Oxazolidinone Isomers

Structural and functional differences between (R)- and (S)-enantiomers are critical:

Property(R)-Isomer(S)-Isomer
Optical Rotation+98° (c = 2, CHCl₃)−98° (c = 2, CHCl₃)
Synthetic UtilityPrefers Re face reactivityPrefers Si face reactivity
Melting Point65–68°C65–68°C

The (R)-isomer’s configuration enhances diastereoselectivity in aldol reactions, as demonstrated in asymmetric syntheses of β-lactams. In contrast, the (S)-enantiomer is preferred for synthesizing (2S,3R)-epoxy alcohols.

The synthesis of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one from L-valine derivatives represents the most economically viable and stereocontrolled approach to this important chiral auxiliary [1]. The chiral pool strategy leverages the inherent stereochemistry of naturally occurring L-valine, eliminating the need for resolution or asymmetric induction in the initial stereocenter formation.

The second step employs lithium borohydride for the selective reduction of the ethyl ester functionality to the corresponding primary alcohol. This reduction proceeds with complete preservation of the stereochemical configuration and provides the N-Boc amino alcohol intermediate in excellent yield [1]. The choice of lithium borohydride over other reducing agents is critical, as it provides the necessary selectivity while avoiding over-reduction or stereochemical erosion.

The cyclization step represents the key transformation in the sequence, wherein the N-Boc amino alcohol is treated with sodium hydride to effect both deprotection and cyclization in a single operation [1]. The mechanism involves initial deprotonation of the hydroxyl group by sodium hydride, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the Boc group. This intramolecular cyclization proceeds with complete retention of stereochemistry and provides (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one in 98% overall yield across the three steps [1].

Alternative synthetic approaches from L-valine derivatives have been explored, including direct cyclization methods that bypass the protection-deprotection sequence. One such approach involves the direct conversion of L-valinol using carbonyldiimidazole as the cyclizing agent [2]. This method provides the target oxazolidinone in 88% yield in a single step, though it requires more stringent reaction conditions and careful purification to remove imidazole-derived byproducts [2].

The incorporation of the 5,5-dimethyl substitution pattern in the oxazolidinone ring serves multiple critical functions in the overall synthetic strategy. These geminal methyl groups provide steric hindrance that prevents endocyclic cleavage during auxiliary removal, a common problem observed with simpler oxazolidinone systems [3]. Additionally, the dimethyl substitution restricts the conformational flexibility of the auxiliary, enhancing the stereodirecting ability of the isopropyl group derived from the valine precursor [4].

Table 1: Synthesis Methods for (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one from L-Valine

MethodStarting MaterialReagentsYield (%)Stepsee (%)
Boc Protection/Reduction/CyclizationL-Valine ethyl ester HCl(Boc)₂O, LiBH₄, NaH983>99
Direct Cyclization with NaHL-ValinolNaH, CO₂ source852>99
Phosgene-mediated CyclizationL-Valine-derived aminoalcoholCOCl₂751>99
CDI-mediated CyclizationL-Valine-derived aminoalcoholCarbonyldiimidazole881>99
Diethyl Carbonate MethodL-Valine-derived aminoalcoholDiethyl carbonate651>99

Asymmetric Induction Strategies in Oxazolidinone Formation

The asymmetric induction strategies employed in oxazolidinone formation rely fundamentally on the transmission of stereochemical information from existing chiral centers to newly formed stereogenic units. In the context of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one synthesis, the primary asymmetric induction occurs through the preservation of the L-valine-derived stereocenter during cyclization reactions [5].

The mechanism of asymmetric induction during oxazolidinone formation involves the preferential adoption of specific conformations that minimize steric interactions while maximizing favorable electronic interactions. During the cyclization process, the amino alcohol precursor adopts a conformation where the isopropyl group derived from valine occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions with the developing oxazolidinone ring [6]. This conformational preference is further enhanced by the presence of the 5,5-dimethyl substitution, which locks the ring system into a rigid conformation that amplifies the stereodirecting effects.

The stereochemical outcome of the cyclization is governed by Felkin-Anh model considerations, wherein the nucleophilic attack occurs preferentially from the face opposite to the largest substituent on the adjacent stereocenter [5]. In the case of L-valine-derived systems, the isopropyl group represents the largest substituent, directing the cyclization to occur from the less hindered face and establishing the (R)-configuration at the newly formed stereocenter.

Electronic effects also play a crucial role in determining the stereochemical outcome of oxazolidinone formation. The electron-withdrawing nature of the carbonyl group in the cyclizing reagent (whether phosgene, carbonyldiimidazole, or diethyl carbonate) activates the carbon center toward nucleophilic attack while simultaneously stabilizing the resulting tetrahedral intermediate [7]. The timing of this stabilization relative to the bond-forming process influences the degree of stereoselectivity observed.

Advanced asymmetric induction strategies have been developed for cases where the inherent stereochemistry of the starting material is insufficient to provide complete stereocontrol. These include the use of chiral catalysts or auxiliaries during the cyclization step itself [8]. For example, cinchona alkaloid-catalyzed cyclizations of acyl chlorides with oxaziridines have been shown to provide oxazolidinones with excellent enantioselectivities, though these approaches are typically reserved for more complex synthetic targets [8].

The influence of reaction conditions on asymmetric induction cannot be understated. Temperature control is particularly critical, as elevated temperatures can lead to epimerization or competitive reaction pathways that compromise stereoselectivity [9]. Similarly, the choice of base and solvent can significantly impact the stereochemical outcome by altering the ground-state conformations of the reacting species or the transition state geometries [9].

Diastereoselective Alkylation and Acylation Techniques

The diastereoselective alkylation and acylation of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one derivatives represents one of the most powerful applications of this chiral auxiliary system. These transformations proceed through well-defined mechanisms that provide exceptional levels of stereochemical control, making them invaluable tools in asymmetric synthesis [10] [11].

The acylation of the oxazolidinone auxiliary typically employs mild conditions developed by Ager, utilizing 4-dimethylaminopyridine as an acyl transfer catalyst [10]. This approach allows the neutral oxazolidinone to react efficiently with acid anhydrides at room temperature, avoiding the harsh conditions required for traditional acyl chloride-based methods [10]. The acylation proceeds through a nucleophilic catalysis mechanism wherein DMAP forms a transient acylpyridinium intermediate that transfers the acyl group to the oxazolidinone nitrogen [12].

The subsequent alkylation step represents the key stereodefining transformation in the sequence. The process begins with the deprotonation of the N-acyl oxazolidinone using strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide at low temperatures (-78°C) [10] [11]. This deprotonation occurs exclusively at the α-position relative to the acyl group, generating a chelated enolate species that exhibits remarkable stability and reactivity [10].

The stereochemical outcome of the alkylation is governed by the chelated enolate structure, wherein the lithium or sodium cation coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen [9]. This chelation creates a rigid, planar arrangement that effectively shields one face of the enolate from electrophilic attack [9]. The stereodirecting element is the benzyl substituent at the 4-position of the oxazolidinone, which adopts a pseudo-axial orientation to minimize steric interactions with the 5,5-dimethyl groups [3].

Computational studies have revealed that the preferred conformation of the chelated enolate places the electrophile approach trajectory trans to the bulky benzyl substituent, leading to the observed high diastereoselectivity [9]. The energy difference between the diastereomeric transition states is typically 2-3 kcal/mol, corresponding to diastereomeric ratios of 95:5 to 98:2 under optimized conditions [10] [11].

The scope of electrophiles that can be employed in these alkylation reactions is remarkably broad. Primary alkyl halides, allylic halides, benzylic halides, and activated secondary halides all react efficiently with the chelated enolates [11] [13]. The reactivity order follows the expected pattern for SN2-type reactions, with primary halides being most reactive and tertiary halides being unreactive [11].

Specialized variants of the alkylation protocol have been developed for specific synthetic applications. The alkylation of glycolate-derived oxazolidinone enolates provides access to α-alkoxy carboxylic acid derivatives with excellent stereoselectivity [11] [13]. This methodology tolerates various protecting groups on the glycolate hydroxyl and accommodates multiple substitution patterns on allylic electrophiles [13].

Table 2: Diastereoselective Alkylation of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one Derivatives

ElectrophileBaseTemperature (°C)Yield (%)Diastereoselectivity (dr)
Allyl iodideLDA-788898:2
Benzyl bromideNaN(TMS)₂-789296:4
Methyl iodideLiHMDS-788594:6
Ethyl iodideLDA-788295:5
Propyl iodideNaN(TMS)₂-788997:3

The acylation techniques for oxazolidinone derivatives have also undergone significant development, particularly for the introduction of complex acyl groups. The use of acid fluorides in combination with mild bases such as diisopropylethylamine provides an alternative to the DMAP-catalyzed anhydride method [14]. This approach is particularly valuable for acid-sensitive substrates or when precise control over reaction stoichiometry is required [14].

Large-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to large-scale production of (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one and its derivatives presents numerous technical and economic challenges that require careful consideration and innovative solutions [15] [16]. These challenges encompass safety considerations, cost optimization, environmental impact, and process robustness across different manufacturing scales.

One of the most significant safety challenges encountered in large-scale production is the oxygen evolution during the lithium hydroxide/hydrogen peroxide-mediated cleavage of the oxazolidinone auxiliary [15] [16]. This reaction, which is essential for recovering the chiral auxiliary and isolating the desired product, generates stoichiometric amounts of oxygen gas through the decomposition of an unstable peracid intermediate [16]. At laboratory scale, this oxygen evolution is manageable, but at production scales exceeding 100 kg, it presents serious explosion hazards due to the formation of flammable gas mixtures in the reactor headspace [15].

The solution to the oxygen evolution problem requires a multi-faceted approach combining engineering controls with process modifications [15]. Nitrogen sparging systems are employed to maintain oxygen concentrations below the limiting oxygen concentration of 2.5% in the reactor headspace [15]. Additionally, the lithium hydroxide addition rate is carefully controlled to modulate the rate of oxygen generation, preventing sudden pressure excursions that could overwhelm the ventilation systems [15]. Computational fluid dynamics modeling has been used to ensure adequate mixing in the reactor headspace and prevent the formation of localized high-oxygen zones [15].

The successful implementation of these safety measures has been demonstrated at scales up to 215 kg, with oxygen concentrations consistently maintained below 2.6% throughout the reaction [15]. Emergency protocols have been developed to rapidly halt the reaction using pH buffers in case of unexpected oxygen concentration excursions [15].

Cost optimization presents another major challenge in large-scale production, particularly given the stoichiometric nature of chiral auxiliary-based synthesis. The auxiliary must be used in equimolar amounts with the substrate, and its efficient recovery and recycling are essential for economic viability [17]. Process development efforts have focused on maximizing auxiliary recovery rates, which can exceed 95% under optimized conditions [17].

Catalyst costs represent a significant economic burden in large-scale chiral synthesis. For reactions requiring expensive chiral catalysts, process optimization efforts have focused on catalyst recycling and the development of more efficient catalytic systems that require lower catalyst loadings [18]. The use of continuous flow technologies has shown promise in reducing catalyst consumption while maintaining high levels of stereoselectivity [18].

Solvent selection and recovery present both economic and environmental challenges in large-scale production. The organic solvents required for these transformations are expensive and pose environmental disposal issues if not properly recycled [18]. Advanced distillation systems and solvent recovery protocols have been implemented to achieve solvent recovery rates exceeding 90%, significantly reducing both costs and environmental impact [17].

Temperature control becomes increasingly challenging at larger scales due to the heat capacity of large reaction masses and the exothermic nature of many of the transformations involved [18]. Advanced reactor designs incorporating efficient heat transfer systems are required to maintain the precise temperature control necessary for high stereoselectivity [17]. This is particularly critical for reactions conducted at -78°C, where the cooling costs and technical complexity increase substantially with scale [19].

Process robustness is essential for successful large-scale production, as minor variations in reaction conditions that might be easily corrected at laboratory scale can lead to significant yield losses or stereoselectivity erosion in production [19]. Extensive design of experiments studies are typically conducted to map the parameter space and identify critical process variables [17]. This approach enables the development of robust operating ranges that can accommodate normal process variations while maintaining product quality [17].

Quality control and analytical methods must be adapted for large-scale production, where the analysis of large numbers of samples is required to ensure consistent product quality [19]. High-performance liquid chromatography methods are typically employed for stereoisomeric purity analysis, while nuclear magnetic resonance spectroscopy provides structural confirmation [19].

Table 3: Large-Scale Production Challenges and Solutions

ChallengeScale ImpactSolutionScale Demonstrated (kg)
Oxygen Evolution during CleavageSafety hazard in large reactorsN₂ sparging, controlled LiOH addition215
Catalyst Cost at ScaleHigh cost of chiral catalystsCatalyst recycling, optimization100
Solvent RecoveryEnvironmental and cost concernsSolvent distillation, recycling50
Waste GenerationEnvironmental complianceProcess optimization100
Temperature ControlHeat management at scaleAdvanced reactor design200
Impurity FormationProduct quality issuesPurification improvements150

The pharmaceutical industry has driven much of the innovation in large-scale chiral synthesis, as evidenced by the successful implementation of Evans oxazolidinone methodology in the production of APIs at metric ton scales [20]. These applications have demonstrated that with proper process development and engineering controls, the challenges associated with large-scale chiral auxiliary-based synthesis can be successfully overcome [20].

Environmental considerations have become increasingly important in large-scale production, with regulatory pressure driving the development of greener synthetic methods [18]. Process intensification strategies, including the use of continuous flow reactors and microwave-assisted synthesis, have shown promise in reducing waste generation and energy consumption [18]. Additionally, the development of recyclable auxiliary systems and the optimization of auxiliary recovery procedures contribute to more sustainable manufacturing processes [17].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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